
2-氯-3-碘吡啶
描述
2-Chloro-3-iodopyridine is an organic compound with the molecular formula C5H3ClIN. It is a halogenated pyridine derivative, characterized by the presence of both chlorine and iodine atoms on the pyridine ring. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility as a building block in the preparation of various pharmaceuticals, agrochemicals, and advanced materials .
科学研究应用
2-Chloro-3-iodopyridine has a wide range of applications in scientific research:
作用机制
Target of Action
2-Chloro-3-iodopyridine is a compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development . Its unique structure, characterized by the presence of both chlorine and iodine atoms on the pyridine ring, renders it a valuable building block in organic synthesis . The compound’s primary targets are the molecules it interacts with in chemical reactions, primarily due to the presence of both a reactive amine group and halogen atoms .
Mode of Action
The mechanism of action of 2-Chloro-3-iodopyridine in chemical reactions is a cornerstone of its utility in various fields . This compound plays a critical role primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations . At its core, 2-Chloro-3-iodopyridine acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively .
Biochemical Pathways
The compound exhibits typical reactivity patterns of halogenated aromatics and amines . Its reactivity is further influenced by the presence of both electron-withdrawing and electron-donating groups, leading to a unique set of reactions and pathways that it can undergo . This reactivity profile is crucial in its applications, especially in organic synthesis, where it acts as an intermediate or a reactant .
Pharmacokinetics
The physical properties of 2-Chloro-3-iodopyridine are noteworthy. It typically appears as a crystalline solid under standard conditions . The polar nature of the compound, owing to its halogen atoms and amine group, influences its solubility in various solvents, an important consideration in chemical synthesis and applications . .
Result of Action
The molecular and cellular effects of 2-Chloro-3-iodopyridine’s action are primarily seen in its role as an intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials . Its unique electronic properties affect its reactivity and interaction with other compounds, leading to the creation of new molecules with potential therapeutic significance .
Action Environment
The action, efficacy, and stability of 2-Chloro-3-iodopyridine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH, temperature, and solvent used in the reaction .
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloro-3-iodopyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, 2-chloropyridine can be iodinated at the third position using iodine and a suitable catalyst such as iodotrimethylsilane . The reaction typically occurs under mild conditions, ensuring high yields and purity of the product.
Industrial Production Methods: In industrial settings, the production of 2-Chloro-3-iodopyridine often involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalytic systems to achieve high throughput and consistent product quality .
化学反应分析
Types of Reactions: 2-Chloro-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups, making it a versatile intermediate in organic synthesis.
Coupling Reactions: It participates in coupling reactions such as Suzuki, Stille, and Negishi couplings, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium fluoride are commonly used under mild conditions.
Coupling Reactions: Palladium or nickel catalysts are often employed in the presence of bases like potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
相似化合物的比较
2-Iodopyridine: Similar to 2-Chloro-3-iodopyridine but lacks the chlorine atom, making it less versatile in certain reactions.
3-Iodopyridine: Iodine is positioned at the third carbon, altering its reactivity and applications compared to 2-Chloro-3-iodopyridine.
2-Chloropyridine: Contains only a chlorine atom, limiting its use in reactions that require iodine.
Uniqueness: 2-Chloro-3-iodopyridine’s uniqueness lies in its dual halogenation, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .
属性
IUPAC Name |
2-chloro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-5-4(7)2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWSWGXNZDSHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370916 | |
| Record name | 2-chloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78607-36-0 | |
| Record name | 2-chloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-chloro-3-iodopyridine a valuable compound in organic synthesis?
A1: 2-Chloro-3-iodopyridine serves as a versatile building block for synthesizing various complex molecules, particularly heterocycles. Its value stems from the distinct reactivity of the chlorine and iodine substituents. These halogens can participate in diverse reactions, including palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Buchwald-Hartwig reactions. [, , ] This allows for the selective introduction of various substituents at the 2- and 3-positions of the pyridine ring. [, , ]
Q2: What are some examples of heterocyclic compounds synthesized using 2-chloro-3-iodopyridine?
A2: Researchers have successfully employed 2-chloro-3-iodopyridine in synthesizing a range of heterocyclic compounds, including:
- Benzo[4,5]furopyridines: All four possible isomers of this tricyclic heterocycle have been synthesized using palladium-mediated reactions starting from 2-chloro-3-iodopyridine and related derivatives. []
- Dipyrido[1,2-a:3',2'-d]imidazoles: These compounds, along with their benzo- and aza-analogues, have been synthesized via a tandem double palladium-catalyzed amination of 2-chloro-3-iodopyridine with aminoazines and -diazines. []
- Imidazo[4,5-b]pyridin-2-ones: These compounds, including both disubstituted and pseudosymmetrically disubstituted derivatives, can be synthesized through a series of palladium-catalyzed aminations and cyclization reactions starting from 2-chloro-3-iodopyridine. []
- Fused polyaromatic alkaloids: Researchers have utilized the reactivity of the iodine substituent in 2-chloro-3-iodopyridine for heteroring cross-coupling reactions, leading to the synthesis of compounds like perlolidine, δ-carbolines, and 2,10-diazaphenanthrenes. []
Q3: Can you explain the “halogen-dance” phenomenon observed with 2-chloro-3-iodopyridine?
A3: "Halogen-dance" refers to the migration of a halogen atom on an aromatic ring. In the case of 2-chloro-3-iodopyridine, treatment with lithium diisopropylamide (LDA) at low temperatures leads to ortho-lithiation directed by the iodine atom. [] This is followed by a rapid ortho-migration of the iodine, resulting in a more stable iodolithiopyridine species. [] This phenomenon provides a valuable tool for regioselective functionalization of the pyridine ring, as the resulting lithiated species can react with various electrophiles. []
Q4: How is 2-chloro-3-iodopyridine typically synthesized?
A4: The synthesis of 2-chloro-3-iodopyridine involves a two-step process starting from 2-chloro-3-pyridinamine. [] The first step is diazotization, converting the amine group to a diazonium salt. [] Subsequently, the diazonium salt undergoes iodination to yield 2-chloro-3-iodopyridine with a yield of approximately 80%. [] The structure of the synthesized compound is confirmed using spectroscopic techniques like 1H NMR and IR. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-[(2S)-[(2R)-Amino-3-mercapto]-propylamino-(3S)-methyl]pentyloxy-3-phenylpropionyl-methionine Sulfone Isopropyl Ester Bis Hydrchloride](/img/structure/B15599.png)

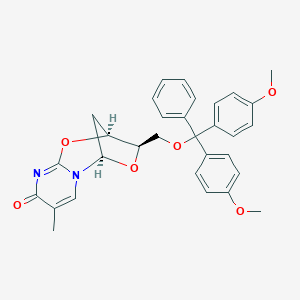
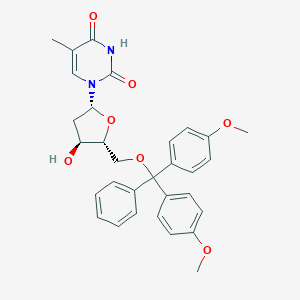

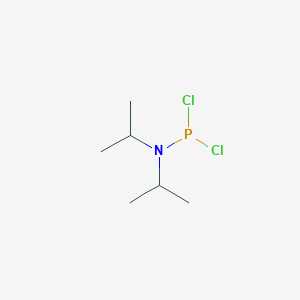
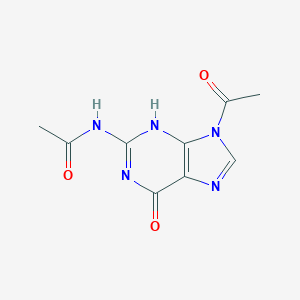
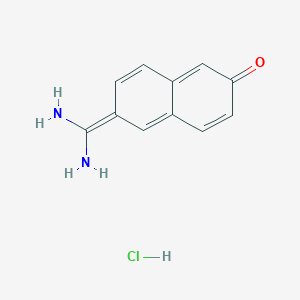
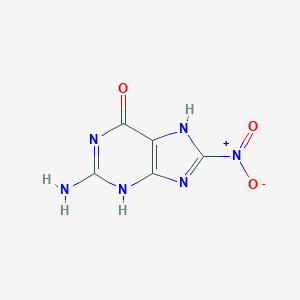
![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)
![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)
![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)
